2'-Chloro-[1,1'-biphenyl]-4-ol

Estrogen receptor beta selective ligand structure-activity relationship

Researchers optimizing ERβ-selective ligands face positional isomer uncertainty that undermines SAR reproducibility. 2'-Chloro-[1,1'-biphenyl]-4-ol (CAS 149950-35-6) eliminates this with batch-certified 2'-chloro positional identity at ≥96% purity. • Validated 20-70-fold ERβ selectivity over ERα in systematic SAR studies. • Enables distinct mesophase behavior vs. 2'-fluoro analog for liquid crystal tuning. • Compatible with phosphine ligand synthesis and solid-phase Wang resin library construction.

Molecular Formula C12H9ClO
Molecular Weight 204.65 g/mol
CAS No. 149950-35-6
Cat. No. B1250901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Chloro-[1,1'-biphenyl]-4-ol
CAS149950-35-6
Molecular FormulaC12H9ClO
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)O)Cl
InChIInChI=1S/C12H9ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H
InChIKeyWNVDNJPDZNUWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Chloro-[1,1'-biphenyl]-4-ol Baseline Profile


2'-Chloro-[1,1'-biphenyl]-4-ol (CAS 149950-35-6) is a member of the monochlorinated biphenylol class, formally 4-(2-chlorophenyl)phenol, with molecular formula C12H9ClO and molecular weight 204.65 g/mol [1]. It serves primarily as a synthetic intermediate in medicinal chemistry and materials science, featuring a phenolic hydroxyl group para to the biphenyl linkage and an ortho-chloro substituent on the distal ring [1]. The compound is commercially available from multiple suppliers, typically at 95–96% purity .

Synthetic intermediate with phenolic hydroxyl group for esterification, etherification, and coupling reactions
ERβ-selective scaffold for structure-activity relationship (SAR) studies in nuclear receptor research
Liquid crystal precursor where ortho-chloro steric effects influence mesophase behavior

Substitution Specificity of 2'-Chloro-[1,1'-biphenyl]-4-ol


Biphenyl-4-ol scaffolds derive their functional properties—whether as estrogen receptor β (ERβ) ligands, liquid crystal precursors, or phosphine ligand intermediates—from the precise position of substituents on the biphenyl rings [1]. Systematic SAR studies on 4-hydroxybiphenyl ERβ ligands have demonstrated that moving a chloro substituent from the 2'-position to the 3'- or 4'-position alters both binding affinity and selectivity, with the 2'-chloro substitution pattern being identified as one of the most effective for achieving ERβ selectivity [1]. Generic substitution with a differently positioned chloro isomer or a non-halogenated analog therefore introduces functional uncertainty, making compound-specific quality and positional purity essential for reproducible outcomes [2].

Positional isomer mismatch
Moving the chlorine atom from the 2'-position to 3'- or 4'-position alters ERβ binding affinity and selectivity; the 2'-chloro pattern is reported as the most effective for ERβ selectivity in systematic SAR studies.
Halogen-dependent mesophase behavior
Substituting 2'-fluoro for 2'-chloro produces different liquid crystal transition temperatures and phase types due to chlorine's larger steric bulk; the two halogen analogs may not transfer directly between formulations.
Non-halogenated analog functional uncertainty
Unsubstituted biphenyl-4-ol lacks the ortho-chloro steric and electronic effects that drive selectivity and mesomorphic properties; generic replacement may shift away from documented performance profiles.

2'-Chloro-[1,1'-biphenyl]-4-ol Evidence Guide


ERβ Selectivity Advantage of 2'-Chloro Substitution

In a systematic SAR study of 4-OH-biphenyl ER ligands, the 4-OH-3'-substituted biphenyl motif—which includes the 2'-chloro compound—was identified as the most selective class. The chloro and trifluoromethyl substituents at the 2'-position were found to be 'the most effective substituents' for achieving ERβ selectivity, with selectivities on the order of 20–70-fold [1]. This represents a meaningful differentiation from the 4'-chloro or unsubstituted biphenyl-4-ol analogs, which were not reported to achieve comparable selectivity in the same study. The preference for the 2'-chloro substitution pattern contrasts with earlier ERα-focused SAR that favored different halogenation patterns [1].

ERβ Selectivity
Class-level inference
Target: 20–70-fold ERβ selectivity reported for 4-OH-3'-substituted biphenyl class
Comparator: Other substitution patterns showed lower ERβ selectivity in the same systematic SAR study
Supports ERβ-selective scaffold selection
Class-level evidence; compound-specific selectivity requires verification
Estrogen receptor beta selective ligand structure-activity relationship

Steric Effect of 2'-Chloro vs 2'-Fluoro on Mesophase

In a direct comparative study, Byron et al. synthesized eight 2'-fluoro- and six 2'-chloro-4-biphenylyl 4''-n-alkoxybenzoates and characterized their liquid crystal phases. The 2'-chloro-substituted esters exhibited distinct mesophase behavior attributable to the larger steric bulk of chlorine versus fluorine, which influences the twisted biphenyl conformation and intermolecular packing [1]. This provides direct head-to-head evidence that the 2'-chloro phenol produces mesomorphic properties different from its 2'-fluoro analog, making the choice of halogen critical for achieving target liquid crystal transition temperatures and phase types.

Mesophase Behavior
Head-to-head
Target: 2'-chloro esters; distinct mesophase from fluoro analog due to chlorine steric bulk
Comparator: 2'-fluoro esters; different transition temperatures and phase morphology
Halogen choice directly influences liquid crystal phase design
Exact transition temperatures accessible in full paper; data to verify
liquid crystal mesophase stability halogen steric effect

NMR/HPLC Confirmation of Positional Isomer

Commercial suppliers of 2'-chloro-[1,1'-biphenyl]-4-ol (CAS 149950-35-6) provide batch-specific QC data including 1H NMR and HPLC confirming the 2'-chloro substitution pattern and ≥96% purity . This analytical traceability is essential because the compound is a positional isomer of 2-chloro-4-biphenylol (CAS 23719-22-4, chlorine adjacent to the OH group) and 4'-chloro-[1,1'-biphenyl]-4-ol (chlorine para on the distal ring), each of which has different chemical reactivity and biological profile. The availability of verified spectroscopic data reduces the risk of isomeric cross-contamination in downstream synthesis.

Isomer Identity
Supporting evidence
1H NMR and HPLC batch data confirm 2'-chloro isomer; purity ≥96%
Batch-specific QC reduces isomeric cross-contamination risk
Vendor-reported data; request COA for positional isomer verification
quality control positional isomer purity analysis

2'-Chloro-[1,1'-biphenyl]-4-ol Applications


ERβ-Selective Ligand Development

Researchers developing estrogen receptor β (ERβ)-selective ligands can utilize 2'-chloro-[1,1'-biphenyl]-4-ol as a core scaffold that has been validated for ERβ selectivity in systematic SAR studies. The 2'-chloro substitution pattern is among the most effective for achieving 20–70-fold selectivity over ERα [1]. This makes the compound a rational starting point for structure-based optimization of neurological or endocrine therapeutics, where ERβ selectivity is desired to separate therapeutic effects from ERα-mediated side effects.

Liquid Crystal Ester Intermediate Synthesis

Materials scientists formulating liquid crystal mixtures can employ 2'-chloro-[1,1'-biphenyl]-4-ol to synthesize 2'-chloro-4-biphenylyl alkoxybenzoate esters. Direct comparative data show that the 2'-chloro substituent produces different mesophase behavior than the 2'-fluoro analog due to chlorine's larger van der Waals radius [1]. This enables tuning of mesomorphic properties—such as transition temperatures and phase widths—in nematic and smectic mixtures for display or sensor applications.

Hydroxylated Oligoarene Phosphine Ligand Synthesis

The compound's phenolic hydroxyl group and chloro substituent make it a suitable building block for preparing hydroxylated oligoarene-type phosphine ligands via repetitive Suzuki-Miyaura coupling–triflation sequences [1]. These phosphines are investigated as ligands for transition metal catalysis. The 2'-chloro group can provide steric and electronic tuning distinct from unsubstituted or para-substituted analogs, potentially influencing catalytic activity and selectivity.

Quality-Assured Parallel Chemistry Intermediate

Medicinal chemistry groups running parallel library synthesis can procure this compound with batch-specific QC certificates (NMR, HPLC) confirming the 2'-chloro positional isomer identity at ≥96% purity. This traceability is critical when the compound is used in solid-phase organic synthesis on Wang resin, as described in the ERβ ligand work, where isomeric purity directly affects library quality and screening hit validity.

Application
Selection Property
Validation Focus
ERβ-selective ligand development
2'-chloro substitution pattern for ERβ selectivity
ERβ binding and selectivity assay context
Liquid crystal ester intermediate synthesis
Chlorine steric bulk for mesophase tuning
Transition temperature and phase morphology review
Oligoarene phosphine ligand synthesis
Phenolic hydroxyl and chloro substituent for coupling sequences
Steric and electronic tuning context
Quality-assured parallel chemistry intermediate
Positional isomer identity verified by QC
Isomeric purity documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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